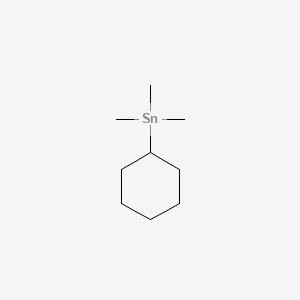
Stannane, cyclohexyltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, cyclohexyltrimethyl-: is an organotin compound with the chemical formula C9H20Sn cyclohexyltrimethylstannane or trimethyl cyclohexyl tin . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stannane, cyclohexyltrimethyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of cyclohexylmagnesium bromide with trimethyltin chloride under anhydrous conditions. The reaction typically proceeds as follows:
C6H11MgBr+(CH3)3SnCl→C6H11Sn(CH3)3+MgBrCl
This reaction requires careful control of temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of stannane, cyclohexyltrimethyl- often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Stannane, cyclohexyltrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin form.
Substitution: It can undergo substitution reactions where the cyclohexyl or trimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.
Major Products:
Oxidation: Tin oxides (e.g., SnO, SnO2).
Reduction: Elemental tin.
Substitution: Various organotin compounds depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: Stannane, cyclohexyltrimethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
Biology and Medicine: In biological research, organotin compounds, including stannane, cyclohexyltrimethyl-, are studied for their potential use as antifungal and antibacterial agents. Their ability to interact with biological membranes and proteins makes them interesting candidates for drug development .
Industry: In the industrial sector, stannane, cyclohexyltrimethyl- is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the electronics industry for the deposition of thin tin films .
Mécanisme D'action
The mechanism of action of stannane, cyclohexyltrimethyl- involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This interaction is often mediated by the tin atom, which can form strong bonds with sulfur and nitrogen atoms in proteins .
Comparaison Avec Des Composés Similaires
Stannane (SnH4): A simpler organotin compound with the formula SnH4.
Tributylstannane (Bu3SnH): Another organotin compound used in organic synthesis.
Tetramethyltin (Me4Sn): A related compound with four methyl groups attached to the tin atom.
Uniqueness: Stannane, cyclohexyltrimethyl- is unique due to the presence of both cyclohexyl and trimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Propriétés
Numéro CAS |
3531-48-4 |
|---|---|
Formule moléculaire |
C9H20Sn |
Poids moléculaire |
246.96 g/mol |
Nom IUPAC |
cyclohexyl(trimethyl)stannane |
InChI |
InChI=1S/C6H11.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;3*1H3; |
Clé InChI |
FEWVPXQAXJQHKL-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




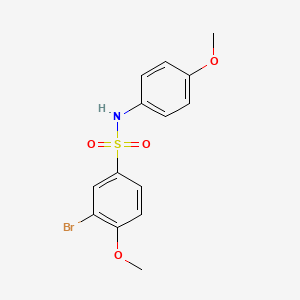
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
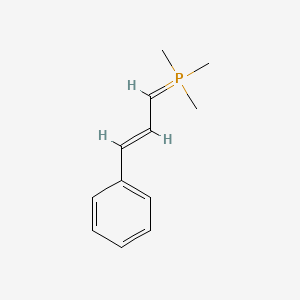
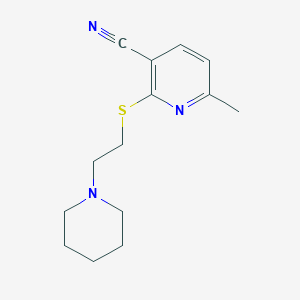
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
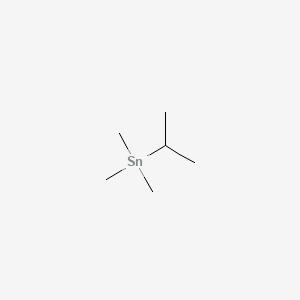
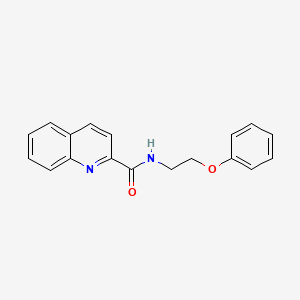
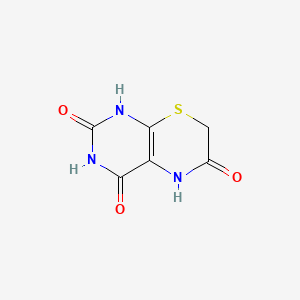
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

